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molecular formula C11H9ClN2O3 B8584575 5-Chloro-6-methoxy-4-methyl-8-nitroquinoline

5-Chloro-6-methoxy-4-methyl-8-nitroquinoline

Cat. No. B8584575
M. Wt: 252.65 g/mol
InChI Key: GPBVKFNHFDCKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04554279

Procedure details

To a solution of sodium metal (4.8 g, 0.2 g. atom) in methanol (300 ml) were added 50.6 g (0.2 mole) of 5-chloro-6-methoxy-4-methyl-8-nitroquinoline and 70 ml of pyridine. The mixture was stirred under reflux for 48 hr, treated with carbon and filtered hot. The residue was washed with hot methanol and the filtrate and washings were combined (total, 600 ml). On standing, 15 g of 5,6-dimethoxy-4-methyl-8-nitroquinoline, separated, mp 120°-124°. The filtrate was concentrated to 200 ml and cooled overnight to give an additional 15 g of 5,6-dimethoxy-4-methyl-8-nitroquinoline. Dilution of this filtrate with 6 liters of water provided 7 g of product for a total crude yield of 37 g. Crystallization from methanol (carbon) gave 34 g (68%) of 5,6-dimethoxy-4-methyl-8-nitroquinoline, mp 123°-125°. The same compound (m.p. and mixed m.p. 123°-125°) resulted when a Skraup reaction was performed on 4-amino-5-nitroveratrole and methyl vinyl ketone.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4]=1[C:5]([CH3:18])=[CH:6][CH:7]=[N:8]2.N1C=CC=CC=1.[CH3:25][OH:26]>>[CH3:25][O:26][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4]=1[C:5]([CH3:18])=[CH:6][CH:7]=[N:8]2 |^1:0|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
50.6 g
Type
reactant
Smiles
ClC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
Name
Quantity
70 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hr
Duration
48 h
ADDITION
Type
ADDITION
Details
treated with carbon
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
The residue was washed with hot methanol
CUSTOM
Type
CUSTOM
Details
15 g of 5,6-dimethoxy-4-methyl-8-nitroquinoline, separated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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